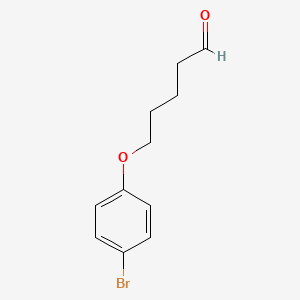

5-(4-Bromophenoxy)pentanal

説明

BenchChem offers high-quality 5-(4-Bromophenoxy)pentanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenoxy)pentanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(4-bromophenoxy)pentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-8H,1-3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBCYRIOQXUVBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCC=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 5-(4-Bromophenoxy)pentanal from 4-Bromophenol

Introduction

5-(4-Bromophenoxy)pentanal is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of more complex chemical entities within the pharmaceutical and materials science sectors. Its structure, featuring an aromatic ether and a terminal aldehyde, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive, in-depth technical overview of its synthesis from 4-bromophenol, grounded in the principles of the Williamson ether synthesis. The content is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility.

I. The Reaction Principle: A Modern Application of the Williamson Ether Synthesis

The formation of 5-(4-bromophenoxy)pentanal from 4-bromophenol is a classic example of the Williamson ether synthesis. This reaction, first reported in 1850, remains one of the most reliable and versatile methods for preparing ethers.[1] The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

The Mechanism

The synthesis proceeds in two conceptual steps:

-

Deprotonation: The phenolic proton of 4-bromophenol is acidic (pKa ≈ 10) but not acidic enough to react directly with the alkyl halide at a sufficient rate. Therefore, a base is used to deprotonate the hydroxyl group, forming a 4-bromophenoxide ion. This phenoxide is a significantly more potent nucleophile than the neutral phenol.[1][3][4]

-

Nucleophilic Attack: The newly formed 4-bromophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of a primary alkyl halide (in this case, a 5-halopentanal such as 5-chloropentanal or 5-bromopentanal). The attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide leaving group and the formation of the C-O ether bond.[1]

Caption: Reaction mechanism for the Williamson ether synthesis.

Selection of Reagents and Conditions

The success of the synthesis hinges on the appropriate selection of the base, solvent, and alkylating agent to maximize the yield of the desired ether while minimizing potential side reactions.

-

Base: While strong bases like sodium hydride (NaH) can be used, they are often unnecessary for phenols and can promote side reactions with the aldehyde functionality of the alkylating agent (e.g., aldol condensation). A weaker base like anhydrous potassium carbonate (K₂CO₃) is the preferred choice. It is sufficiently basic to deprotonate the phenol but mild enough to avoid undesirable reactions with the aldehyde.[3][4][5]

-

Alkylating Agent: A primary alkyl halide is crucial for an efficient SN2 reaction. Secondary and tertiary halides would lead to elimination (E2) as the major competing reaction.[1][2] Therefore, 5-chloropentanal or 5-bromopentanal are suitable electrophiles.

-

Solvent: Polar aprotic solvents such as acetone or 2-butanone (methyl ethyl ketone, MEK) are ideal.[6][7] They effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the phenoxide nucleophile, leaving it "naked" and highly reactive. This enhances the rate of the SN2 reaction.[1]

II. Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 5-(4-bromophenoxy)pentanal on a laboratory scale.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 5.00 g | 28.9 | Starting material |

| 5-Chloropentanal | C₅H₉ClO | 120.58 | 3.84 g (3.5 mL) | 31.8 (1.1 eq) | Electrophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | 5.99 g | 43.4 (1.5 eq) | Anhydrous, finely powdered base |

| Acetone | C₃H₆O | 58.08 | 100 mL | - | Anhydrous solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~150 mL | - | Extraction solvent |

| Deionized Water | H₂O | 18.02 | ~150 mL | - | For work-up |

| Saturated NaCl (Brine) | NaCl(aq) | - | ~50 mL | - | For work-up |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent |

| Silica Gel | SiO₂ | 60.08 | - | - | For column chromatography |

| Hexane/Ethyl Acetate | - | - | - | - | Eluent for chromatography |

Experimental Workflow

Caption: Generalized workflow for the synthesis and purification of 5-(4-bromophenoxy)pentanal.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (5.00 g, 28.9 mmol), finely powdered anhydrous potassium carbonate (5.99 g, 43.4 mmol), and anhydrous acetone (100 mL).

-

Reagent Addition: Begin stirring the suspension. Add 5-chloropentanal (3.5 mL, 31.8 mmol) dropwise to the flask at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) and maintain this temperature for 12-24 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a 9:1 hexane:ethyl acetate mixture. The reaction is complete when the 4-bromophenol spot has been consumed.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium chloride salts and wash the solid cake with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[9]

-

-

Purification: The crude product is purified by flash column chromatography on silica gel.[10]

-

Column Packing: Pack the column with silica gel using a hexane/ethyl acetate slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%). The polarity of the eluent controls the rate at which compounds move through the column.[11] Collect fractions and analyze by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford 5-(4-bromophenoxy)pentanal as a clear oil or low-melting solid.

-

III. Product Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 5-(4-bromophenoxy)pentanal.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.80 (t, 1H): Aldehyde proton (-CH O). δ ~7.38 (d, 2H): Aromatic protons ortho to the bromine atom. δ ~6.80 (d, 2H): Aromatic protons ortho to the oxygen atom. δ ~3.95 (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH ₂-). δ ~2.50 (dt, 2H): Methylene protons adjacent to the aldehyde carbonyl (-CH ₂-CHO). δ ~1.85 (m, 4H): Remaining two methylene groups in the pentyl chain. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~202.0: Aldehyde carbonyl carbon (C =O). δ ~158.0: Aromatic carbon attached to oxygen (C -O). δ ~132.5: Aromatic carbons ortho to bromine. δ ~116.5: Aromatic carbons ortho to oxygen. δ ~113.5: Aromatic carbon attached to bromine (C -Br). δ ~67.5: Methylene carbon adjacent to ether oxygen (-O-C H₂-). δ ~43.5: Methylene carbon adjacent to aldehyde carbonyl (-C H₂-CHO). δ ~28.8, ~21.5: Remaining methylene carbons. |

| IR Spectroscopy (ATR) | ~2940, 2860 cm⁻¹: Aliphatic C-H stretching. ~2820, 2720 cm⁻¹: Characteristic aldehyde C-H stretching (Fermi resonance doublet).[12][13] ~1725 cm⁻¹: Strong, sharp C=O stretching of the saturated aldehyde.[12][14][15] ~1590, 1485 cm⁻¹: Aromatic C=C stretching. ~1245 cm⁻¹: Asymmetric C-O-C (aryl-alkyl ether) stretching. ~825 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes.[16][17][18] Expected m/z: ~256 (M⁺, with ⁷⁹Br) and ~258 (M+2, with ⁸¹Br) in an approximate 1:1 ratio.[18] Key Fragments: Fragments corresponding to the loss of the aldehyde group, cleavage of the pentyl chain, and the 4-bromophenoxy cation (m/z 172/174). |

IV. Safety and Handling

-

4-Bromophenol: Toxic and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[10]

-

5-Chloropentanal: Lachrymatory and irritant. Handle with care in a fume hood.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Organic Solvents (Acetone, Dichloromethane, Hexane, Ethyl Acetate): Highly flammable and volatile. Work away from ignition sources and in a well-ventilated area.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

V. Conclusion

The synthesis of 5-(4-bromophenoxy)pentanal via the Williamson ether synthesis is a robust and reliable procedure. The key to success lies in the careful selection of a mild base, such as potassium carbonate, to prevent side reactions involving the sensitive aldehyde moiety. The protocol described herein, from reaction setup to purification and characterization, provides a comprehensive framework for researchers to produce this valuable chemical intermediate with high purity and in good yield.

References

- BenchChem (2025). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. BenchChem.

- Utah Tech University. Williamson Ether Synthesis.

- Chemistry Steps (2025). Isotopes in Mass Spectrometry. Chemistry Steps.

- Clark, J. mass spectra - the M+2 peak. Chemguide.

- Edubirdie. Williamson Ether Synthesis Lab 3.

- University of Calgary. Ch13 - Mass Spectroscopy.

- Pitt, G. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS.

- Edubirdie. Williamson Ether Synthesis Lab Report. Eastern Kentucky University.

- Chemistry Steps (2022). Williamson Ether Synthesis. Chemistry Steps.

- Konan, N. F. D. S., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(15).

- Williamson Ether Synthesis.

- IR Spectroscopy Tutorial: Aldehydes.

- Experiment 12 – The Williamson Ether Synthesis.

- Master Organic Chemistry (2014). The Williamson Ether Synthesis.

- Francis Academic Press (2023).

- Alcohol to Ether using Williamson synthesis (O-Alkyl

- BenchChem (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. BenchChem.

- University of Richmond. Organic Chemistry Williamson Ether Synthesis.

- Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Illinois State University (2015). Infrared Spectroscopy.

- Scribd. Williamson Ether Synthesis of Phenacetin.

- Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 4. francis-press.com [francis-press.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]

- 11. cup.edu.cn [cup.edu.cn]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. One moment, please... [chemistrysteps.com]

- 18. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-(4-Bromophenoxy)pentanal

Introduction

5-(4-Bromophenoxy)pentanal is a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a terminal aliphatic aldehyde, a stable phenoxy ether linkage, and a reactive aryl bromide, offers a versatile platform for the construction of complex molecular scaffolds. The orthogonal reactivity of these functional groups allows for a stepwise and controlled synthetic strategy, making it a valuable building block for drug discovery programs and the development of novel organic materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and multifaceted reactivity, supported by field-proven insights and detailed experimental protocols.

Core Chemical & Physical Properties

While specific experimental data for 5-(4-Bromophenoxy)pentanal is not widely published, its properties can be reliably estimated based on its constituent parts and related known compounds, such as its oxidized form, 5-(4-Bromophenoxy)pentanoic acid.

| Property | Value / Description | Reference |

| Molecular Formula | C₁₁H₁₃BrO₂ | |

| Molecular Weight | 273.12 g/mol | |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and slightly soluble in water | [1] |

| Related CAS No. | 87411-38-9 (for 5-(4-Bromophenoxy)pentanoic acid) | [2] |

Stability and Storage:

Like many aliphatic aldehydes, 5-(4-Bromophenoxy)pentanal is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[3] For optimal stability, it is recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[3] If oxidation occurs, the acidic impurity can be easily removed by dissolving the compound in an organic solvent and washing with a mild aqueous base like sodium bicarbonate solution.[3]

Synthesis of 5-(4-Bromophenoxy)pentanal

A robust and logical synthetic route to the title compound is via a two-step process involving a Williamson ether synthesis followed by the oxidation of a primary alcohol. This approach ensures high yields and avoids potential complications of using a bifunctional halo-aldehyde directly.

Caption: Synthetic workflow for 5-(4-Bromophenoxy)pentanal.

Experimental Protocol: Two-Step Synthesis

Part A: Williamson Ether Synthesis of 5-(4-Bromophenoxy)pentan-1-ol

The Williamson ether synthesis is a reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[4][5][6][7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF, approx. 0.5 M).

-

Addition of Alkyl Halide: Add 5-bromo-1-pentanol (1.1 eq.) to the stirring suspension.

-

Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 5-(4-bromophenoxy)pentan-1-ol.

Part B: Dess-Martin Periodinane (DMP) Oxidation

The oxidation of the primary alcohol to the aldehyde requires mild conditions to prevent over-oxidation.[8] Dess-Martin periodinane is an excellent choice due to its high selectivity and operational simplicity.[8]

-

Reaction Setup: Dissolve 5-(4-bromophenoxy)pentan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Oxidant: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture for 1-3 hours. The reaction progress can be monitored by TLC until the starting alcohol is consumed.

-

Quenching: Dilute the reaction with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

-

Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-(4-bromophenoxy)pentanal, which can be used directly or purified by chromatography if necessary.

Reactivity and Synthetic Utility

The synthetic power of 5-(4-Bromophenoxy)pentanal lies in the distinct and addressable reactivity of its three key functional domains: the aldehyde, the aryl bromide, and the ether linkage.

Reactions of the Aldehyde Moiety

The electrophilic aldehyde is a hub for nucleophilic additions and redox transformations.

Caption: Key reaction pathways of the aldehyde group.

a) Oxidation to Carboxylic Acid

The Pinnick oxidation is exceptionally mild and tolerant of other functional groups, making it ideal for converting 5-(4-bromophenoxy)pentanal to its corresponding carboxylic acid.[9][10][11]

-

Protocol: Pinnick Oxidation

-

Dissolve the aldehyde (1.0 eq.) in a 3:1 mixture of tert-butanol and 2-methyl-2-butene.[12]

-

In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.[9]

-

Add the aqueous solution dropwise to the aldehyde solution at room temperature and stir vigorously for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bisulfite.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 5-(4-bromophenoxy)pentanoic acid.

-

b) Reduction to Primary Alcohol

Simple reduction with sodium borohydride efficiently yields the corresponding primary alcohol.

-

Protocol: NaBH₄ Reduction

-

Dissolve the aldehyde (1.0 eq.) in methanol or ethanol and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction at room temperature for 1-2 hours until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry, and concentrate.

-

c) Reductive Amination

The formation of C-N bonds via reductive amination is one of the most important reactions of aldehydes. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild and selectively reduces the intermediate iminium ion.[13][14][15][16]

-

Protocol: Reductive Amination

-

In an anhydrous solvent like 1,2-dichloroethane (DCE), dissolve the aldehyde (1.0 eq.) and the desired primary or secondary amine (1.1 eq.).[13]

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature under a nitrogen atmosphere.[16]

-

Stir the mixture for 2-24 hours until the starting material is consumed.

-

Quench with saturated aqueous NaHCO₃ solution.

-

Extract the product, dry the organic layer, and purify as needed.

-

Reactions of the Aryl Bromide Moiety

The C-Br bond on the aromatic ring is a powerful handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[17][18]

Caption: Cross-coupling reactions at the aryl bromide site.

-

Protocol: Suzuki-Miyaura Cross-Coupling (General)

-

Setup: In a reaction vessel, combine 5-(4-bromophenoxy)pentanal (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).[19][20]

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Reaction: Heat the mixture under an inert atmosphere to 80-100°C and monitor by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are then washed, dried, and concentrated. The product can be purified by chromatography.

-

Reactivity of the Ether Linkage

The aryl ether bond is generally robust and stable to most reaction conditions used to modify the aldehyde or aryl bromide moieties. However, it can be cleaved under harsh conditions using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr.[21][22] This cleavage is typically performed at low temperatures (e.g., 0°C to room temperature) in a chlorinated solvent like DCM.[23][24] This reactivity should be considered when planning multi-step syntheses involving acid-sensitive groups.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aldehyde (CHO): A characteristic triplet signal at ~9.8 ppm.

-

Aromatic (Ar-H): Two doublets in the aromatic region (~6.8-7.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Aliphatic (CH₂): A triplet at ~4.0 ppm for the methylene group adjacent to the phenoxy oxygen (-O-CH₂-), and a series of multiplets between ~1.7-2.6 ppm for the other three methylene groups in the pentanal chain.

-

-

¹³C NMR:

-

Aldehyde (C=O): A signal downfield at ~202 ppm.

-

Aromatic (Ar-C): Four signals in the aromatic region (~115-160 ppm), including the carbon bearing the bromine (C-Br) at ~115 ppm and the carbon attached to the ether oxygen (C-O) at ~158 ppm.

-

Aliphatic (CH₂): Signals in the range of ~20-70 ppm, with the carbon adjacent to the ether oxygen (-O-CH₂) appearing around 67 ppm.

-

-

Mass Spectrometry (MS):

-

A key diagnostic feature will be the molecular ion peak cluster. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion (M⁺) and M+2, separated by two mass units.[27][28][29] This signature is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Conclusion

5-(4-Bromophenoxy)pentanal is a highly functionalized and synthetically attractive molecule. The distinct reactivity of its aldehyde and aryl bromide groups, combined with a stable ether linkage, allows for its strategic use in a wide range of chemical transformations. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage this versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Bolli, M. H., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

-

Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

-

Westin, J. Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. organic-chemistry.org. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

-

Qi Group@NIBS. PINNICK OXIDATION. nibs.ac.cn. [Link]

-

SynArchive. Pinnick-Lindgren Oxidation. synarchive.com. [Link]

-

Wikipedia. Pinnick oxidation. en.wikipedia.org. [Link]

-

Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. chemistrysteps.com. [Link]

-

Chemguide. mass spectra - the M+2 peak. chemguide.co.uk. [Link]

-

Arm-bruster, B. N., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC. [Link]

-

Bio-protocol. (2015). Pinnick Oxidation of 9a. bio-protocol.org. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. chem.ucalgary.ca. [Link]

-

Smith, A. M., et al. (2014). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

-

Wikipedia. Suzuki reaction. en.wikipedia.org. [Link]

-

ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. researchgate.net. [Link]

-

Karaman, R. (2016). Easy Ether cleavage. ResearchGate. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. chemistrysteps.com. [Link]

-

ResearchGate. (2018). The Suzuki coupling reaction of aryl bromides with phenylboronic acid in situ-reaction conditions (PdCl2/L1) a. researchgate.net. [Link]

-

Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. chem-station.com. [Link]

-

Edubirdie. (2022). Williamson Ether Synthesis Lab 3. edubirdie.com. [Link]

-

L.S.College, Muzaffarpur. (2021). Williamson ether synthesis. lscollege.ac.in. [Link]

-

Appchem. 5-(4-Bromophenoxy)Pentanoic Acid. appchem.com. [Link]

-

University of Alberta. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. era.library.ualberta.ca. [Link]

-

Yang, X., et al. (2017). Oxidation Kinetics of Bromophenols by Nonradical Activation of Peroxydisulfate in the Presence of Carbon Nanotube and Formation of Brominated Polymeric Products. PubMed. [Link]

-

Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

-

Royal Society of Chemistry. (2015). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. pubs.rsc.org. [Link]

-

Thieme. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

-

ResearchGate. (2016). Is it possible synthesise of 5-bromopentanal in stable condition ?. researchgate.net. [Link]

- Google Patents. (2018). Synthesis method of trans-4-decenal.

-

Wikipedia. Pentanal. en.wikipedia.org. [Link]

-

Cheméo. Chemical Properties of Pentanal (CAS 110-62-3). chemeo.com. [Link]

- Google Patents. (1989). Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof.

-

Pharmaffiliates. CAS No : 110-62-3 | Chemical Name : Valeraldehyde. pharmaffiliates.com. [Link]

-

Kwong, H. T., et al. (2023). Multiphase OH Oxidation of Bisphenols: Chemical Transformation and Persistence in the Environment. PMC. [Link]

Sources

- 1. CAS 110-62-3: Pentanal | CymitQuimica [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. synarchive.com [synarchive.com]

- 11. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jackwestin.com [jackwestin.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 29. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Profiling and Synthetic Validation of 5-(4-Bromophenoxy)pentanal

Target Audience: Synthetic Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Mechanistic Rationale

In modern drug discovery and bioconjugation chemistry, bifunctional aliphatic linkers are critical for synthesizing Proteolysis Targeting Chimeras (PROTACs), tethered fluorophores, and specialized affinity probes. 5-(4-Bromophenoxy)pentanal (CAS: 1342841-55-7) serves as a highly versatile electrophilic hub. The terminal aldehyde provides a reactive handle for reductive amination or Wittig olefination, while the 4-bromophenoxy moiety allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

This whitepaper establishes a rigorous, self-validating analytical framework for synthesizing and characterizing 5-(4-bromophenoxy)pentanal. By correlating synthetic causality with high-resolution spectroscopic data (NMR, FT-IR, and EI-MS), we provide a definitive guide to ensuring the structural integrity and purity of this bifunctional intermediate.

Synthetic Workflow & Protocol

To ensure high fidelity and avoid over-oxidation to the corresponding carboxylic acid, the synthesis of 5-(4-bromophenoxy)pentanal is best achieved via a two-step sequence: a Williamson ether synthesis followed by a highly controlled [1].

Experimental Methodology

Step 1: Synthesis of 5-(4-Bromophenoxy)pentan-1-ol

-

Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Reagents: Dissolve 4-bromophenol (10.0 mmol) and 5-bromopentan-1-ol (11.0 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

-

Activation: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 20.0 mmol). The basic environment deprotonates the phenol, enhancing its nucleophilicity.

-

Reaction: Heat the suspension to 80 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

-

Workup: Quench with distilled water, extract with ethyl acetate (3 × 50 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the intermediate alcohol.

Step 2: Swern Oxidation to 5-(4-Bromophenoxy)pentanal

-

Activation of DMSO: In a flame-dried flask under argon, dissolve oxalyl chloride (12.0 mmol) in 40 mL anhydrous dichloromethane (DCM) and cool to -78 °C. Dropwise, add anhydrous dimethyl sulfoxide (DMSO, 24.0 mmol) in 10 mL DCM. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

-

Oxidation: Slowly add 5-(4-bromophenoxy)pentan-1-ol (10.0 mmol) dissolved in 10 mL DCM. Stir at -78 °C for 45 minutes.

-

Deprotonation: Add triethylamine (Et₃N, 50.0 mmol) dropwise. The base triggers the intramolecular deprotonation of the alkoxysulfonium ylide, yielding the aldehyde and dimethyl sulfide.

-

Isolation: Warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the pure aldehyde.

Synthetic workflow for 5-(4-Bromophenoxy)pentanal via etherification and Swern oxidation.

Spectroscopic Characterization (The Core)

The structural validation of 5-(4-bromophenoxy)pentanal relies on identifying the distinct electronic environments of the para-disubstituted aromatic ring and the aliphatic aldehyde chain. The data below is derived from established spectroscopic principles for analogous structures [2] and baseline shifts of structurally related phenoxyaldehydes [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is defined by the characteristic AA'BB' spin system of the 4-bromophenoxy group and the distinct triplet of the terminal aldehyde. The ¹³C NMR spectrum confirms the carbon skeleton without ambiguity.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment & Causality |

| 9.80 | Triplet (t) | 1.6 | 1H | -CHO (H-1): Highly deshielded by the carbonyl oxygen. Couples weakly to the adjacent CH₂ group. |

| 7.36 | Doublet (d) | 8.9 | 2H | Ar-H (meta to O): Deshielded by the inductive effect of the bromine atom. |

| 6.76 | Doublet (d) | 8.9 | 2H | Ar-H (ortho to O): Shielded by the resonance electron donation from the ether oxygen. |

| 3.94 | Triplet (t) | 6.0 | 2H | -CH₂-O (H-5): Deshielded by the electronegative ether oxygen. |

| 2.52 | Td | 7.2, 1.6 | 2H | -CH₂-CHO (H-2): Alpha to the carbonyl; split by both H-3 (7.2 Hz) and H-1 (1.6 Hz). |

| 1.85 - 1.75 | Multiplet (m) | - | 4H | -CH₂-CH₂- (H-3, H-4): Central aliphatic chain protons, overlapping due to similar electronic environments. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ, ppm) | Carbon Type | Assignment & Structural Rationale |

| 202.5 | Quaternary (C=O) | C-1: Aldehyde carbonyl carbon. |

| 158.0 | Quaternary (Ar) | C-1': Aromatic carbon ipso to the ether oxygen. |

| 132.3 | Methine (Ar) | C-3', C-5': Aromatic carbons meta to oxygen, ortho to bromine. |

| 116.3 | Methine (Ar) | C-2', C-6': Aromatic carbons ortho to oxygen. |

| 113.0 | Quaternary (Ar) | C-4': Aromatic carbon ipso to the bromine atom. |

| 67.8 | Methylene (CH₂) | C-5: Aliphatic carbon directly attached to the ether oxygen. |

| 43.7 | Methylene (CH₂) | C-2: Aliphatic carbon alpha to the carbonyl. |

| 28.8 | Methylene (CH₂) | C-4: Aliphatic carbon beta to the ether oxygen. |

| 18.9 | Methylene (CH₂) | C-3: Central aliphatic carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy serves as a rapid, self-validating system to ensure the Swern oxidation has gone to completion without over-oxidizing to the carboxylic acid (which would show a broad O-H stretch at 3300–2500 cm⁻¹).

Table 3: Key FT-IR Absorptions (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |

| 2820, 2720 | Weak | Aldehydic C-H stretch | Fermi resonance doublet; definitive proof of the aldehyde functional group. |

| 1725 | Strong | C=O stretch | Confirms the aliphatic aldehyde carbonyl. |

| 1590, 1490 | Medium | Aromatic C=C stretch | Confirms the presence of the benzene ring. |

| 1240 | Strong | Asymmetric C-O-C stretch | Confirms the alkyl aryl ether linkage. |

| 820 | Strong | Aromatic C-H bend | Out-of-plane bending diagnostic of a para-disubstituted benzene ring. |

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides critical isotopic and structural fragmentation data. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, any fragment containing the bromine atom will exhibit a distinct "twin peak" signature separated by 2 mass units [4].

-

Molecular Ion [M]⁺•: m/z 256 and 258 (1:1 ratio).

-

[M - CHO]⁺: m/z 227 and 229. Arises from the α-cleavage of the aldehyde group (loss of 29 Da).

-

[4-Br-C₆H₄-OH]⁺•: m/z 172 and 174. Formed via a McLafferty-type rearrangement involving the cleavage of the ether C-O bond and transfer of a hydrogen from the aliphatic chain.

-

[C₅H₉O]⁺: m/z 85. Represents the intact pentanal chain following inductive cleavage at the ether oxygen.

Primary electron ionization (EI) mass spectrometry fragmentation pathways for the target compound.

Quality Control & Self-Validating Systems

To guarantee the trustworthiness of the synthesized batch for sensitive downstream applications (e.g., reductive amination with biological amines), the following self-validating checks must be passed:

-

Absence of Alcohol Precursor: The ¹H NMR must show zero integration at ~3.6 ppm (the -CH₂-OH protons of the starting material).

-

Absence of Carboxylic Acid: The IR spectrum must lack the broad O-H stretch characteristic of carboxylic acids, and the ¹³C NMR must not contain a peak near ~178 ppm.

-

Isotopic Integrity: The MS spectrum must display the exact 1:1 isotopic ratio at m/z 256/258, confirming the preservation of the carbon-bromine bond during the oxidation step.

References

-

Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. URL:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

-

Hu, K.-F., Ning, X.-S., Qu, J.-P., & Kang, Y.-B. (2018). Tuning Regioselectivity of Wacker Oxidation in One Catalytic System: Small Change Makes Big Step. The Journal of Organic Chemistry, 83(18), 11327–11332. URL:[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

Orthogonal Functionalization of 5-(4-Bromophenoxy)pentanal: A Strategic Guide for Advanced Organic Synthesis

Executive Summary

In modern organic synthesis and drug discovery, the demand for highly versatile, bifunctional building blocks has never been higher. 5-(4-Bromophenoxy)pentanal represents a premium architectural scaffold, combining an electrophilic aliphatic aldehyde with a cross-coupling-ready aryl bromide, separated by a flexible 5-carbon ether linkage. This specific structural topology makes it an exceptional candidate for the synthesis of Proteolysis Targeting Chimeras (PROTACs), tethered pharmacophores, and complex macrocycles.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable synthetic node. The key to unlocking its potential lies in orthogonal reactivity —the ability to selectively functionalize one terminus without perturbing the other. This whitepaper details the mechanistic causality behind reaction sequencing, provides self-validating protocols, and establishes a robust framework for integrating this molecule into advanced discovery pipelines.

Structural Anatomy & Reactivity Profile

The synthetic utility of 5-(4-Bromophenoxy)pentanal is dictated by its three distinct structural domains:

-

The Pentanal Terminus (Electrophilic): An enolizable aliphatic aldehyde primed for nucleophilic addition, Wittig olefination, and reductive amination.

-

The 4-Bromophenoxy Moiety (Cross-Coupling): An electron-rich aryl halide optimized for palladium-catalyzed C-C and C-N bond formations.

-

The Alkyl Ether Spacer: A flexible, lipophilic 5-carbon chain. Alkyl and ether chains are among the most frequently utilized linker motifs in PROTAC design, providing an optimal balance of flexibility and cell permeability[1][2].

Caption: Orthogonal reactivity pathways of the bifunctional 5-(4-Bromophenoxy)pentanal scaffold.

Strategic Sequencing: The Causality of Reaction Order

When dealing with bifunctional molecules, the order of operations dictates the success of the synthesis.

Why must the aldehyde be functionalized first? Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) typically require basic conditions (e.g., K₂CO₃, Cs₂CO₃) and elevated temperatures (80–100 °C)[3]. If 5-(4-Bromophenoxy)pentanal is subjected to these conditions directly, the enolizable pentanal chain will undergo rapid base-catalyzed self-aldol condensation or Cannizzaro-type disproportionation, destroying the linker.

Therefore, the causal imperative is to mask or transform the aldehyde first. The most strategic transformation is reductive amination , which converts the base-sensitive aldehyde into a base-stable amine. Once the amine is formed, the aryl bromide can be safely subjected to high-temperature palladium catalysis.

Chemoselective Reductive Amination

The use of sodium triacetoxyborohydride (STAB) is preferred for the reductive amination of aliphatic aldehydes. Unlike sodium borohydride (NaBH₄), which is overly aggressive and will reduce the aldehyde directly to an alcohol, STAB is exceptionally mild. It selectively reduces the transient iminium ion over the carbonyl group[4][5]. Furthermore, it avoids the extreme toxicity associated with sodium cyanoborohydride (NaCNBH₃).

Late-Stage Suzuki-Miyaura Cross-Coupling

Once the aldehyde is converted to an amine, the 4-bromophenoxy group is activated via palladium catalysis. Because the ether oxygen donates electron density into the aromatic ring, the oxidative addition of palladium is facile, but reductive elimination can be sluggish. To counteract this, we utilize a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The Pd(dppf)Cl₂ complex accelerates reductive elimination, preventing competitive debromination and ensuring high yields of the biaryl product[3][6].

Caption: Sequential functionalization workflow for PROTAC synthesis utilizing the bifunctional linker.

Quantitative Data Presentation

The following table summarizes the optimized parameters for orthogonal functionalization, derived from established kinetic and thermodynamic principles for this class of molecules.

| Reaction Type | Reagents / Catalyst System | Temp (°C) | Target Motif | Expected Yield | Mechanistic Rationale / Causality |

| Reductive Amination | Primary Amine, STAB, DCE, AcOH (cat.) | 20–25 | Aldehyde | 85–95% | STAB's steric bulk and electron-withdrawing acetoxy groups prevent over-reduction of the aliphatic aldehyde[4]. |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 90 | Aryl Bromide | 75–90% | Bidentate dppf ligand enforces cis-geometry on the Pd center, accelerating reductive elimination[6]. |

| Buchwald-Hartwig | Sec-Amine, Pd₂(dba)₃, XPhos, tBuONa, Toluene | 100 | Aryl Bromide | 65–85% | XPhos accommodates the electron-rich nature of the phenoxy ether, facilitating oxidative addition. |

| Wittig Olefination | Ph₃P=CH-R, THF | 0 to 25 | Aldehyde | 70–85% | Requires base-free ylides to prevent premature elimination or degradation of the bromide terminus. |

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate built-in analytical checkpoints to verify reaction progression before advancing.

Protocol A: Chemoselective Reductive Amination (Linker Extension)

Objective: Convert the pentanal terminus to a secondary amine without reducing the aldehyde to an alcohol.

-

Preparation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve 5-(4-Bromophenoxy)pentanal (1.0 mmol, 257 mg) and the desired primary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

-

Activation: Add glacial acetic acid (1.2 mmol, 69 µL) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 5 minutes to control the mild exotherm[5].

-

In-Process Control (IPC): Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde spot (UV active, stains with 2,4-DNPH) should completely disappear, replaced by a more polar, ninhydrin-active amine spot.

-

Workup (Self-Validating): Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes to destroy excess hydride. Extract with Dichloromethane (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient) to yield the bromo-aryloxy amine intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl bromide terminus to a boronic acid (e.g., an E3 ligase anchor) after the aldehyde has been protected/functionalized.

-

Preparation: To a 20 mL microwave vial, add the bromo-aryloxy amine intermediate from Protocol A (1.0 mmol), the target aryl boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Sparge the biphasic mixture with N₂ gas for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36 mg). Seal the vial with a crimp cap.

-

Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours[3].

-

In-Process Control (IPC): Analyze an aliquot via LCMS. Look for the disappearance of the brominated isotopic pattern (M / M+2 peaks of equal intensity) and the appearance of the desired cross-coupled mass.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via preparative HPLC to isolate the final construct.

Sources

An In-Depth Technical Guide to the Formation of 5-(4-Bromophenoxy)pentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenoxy)pentanal is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its formation, focusing on the underlying mechanistic principles of the Williamson ether synthesis, the primary route for its preparation. We will delve into the causality behind experimental choices, present a detailed and validated protocol, and discuss potential side reactions and optimization strategies to ensure a high-yield, high-purity synthesis.

Introduction: Strategic Importance of 5-(4-Bromophenoxy)pentanal

The molecular framework of 5-(4-Bromophenoxy)pentanal incorporates two key reactive handles: a terminal aldehyde and an aryl bromide. This duality allows for a diverse range of subsequent chemical transformations. The aldehyde can undergo nucleophilic additions, reductive aminations, and Wittig reactions, among others, to elongate the carbon chain or introduce new functional groups.[1] Concurrently, the bromo-substituent on the aromatic ring is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the formation of carbon-carbon and carbon-heteroatom bonds. This strategic combination makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds.

The Core Mechanism: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of 5-(4-Bromophenoxy)pentanal is the Williamson ether synthesis.[2][3] This venerable yet highly effective reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Mechanistic Breakdown

The formation of the ether linkage occurs in two conceptual steps:

-

Deprotonation of the Phenol: The reaction is initiated by the deprotonation of 4-bromophenol using a suitable base to generate the more nucleophilic 4-bromophenoxide anion. The choice of base is critical; for phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient due to the increased acidity of the phenolic proton compared to aliphatic alcohols.[5]

-

Nucleophilic Attack: The generated 4-bromophenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of 5-chloropentanal (or a suitable precursor like 5-bromopentanal). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral.[3] The halide is displaced as a leaving group, forming the desired ether bond in a single, concerted step.[2]

Caption: Experimental Workflow for the Synthesis of 5-(4-Bromophenoxy)pentanal.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.73 g, 0.01 mol), potassium carbonate (2.07 g, 0.015 mol), and N,N-dimethylformamide (20 mL).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. To this suspension, add 5-chloropentanal (1.33 g, 0.011 mol) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL) to remove any unreacted 4-bromophenol and residual DMF. [6]7. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-(4-Bromophenoxy)pentanal.

Characterization and Validation

The identity and purity of the synthesized 5-(4-Bromophenoxy)pentanal should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the aldehydic proton (~9.8 ppm), the methylene group adjacent to the oxygen (~4.0 ppm), and the other methylene groups of the pentyl chain.

-

¹³C NMR: Look for signals corresponding to the aromatic carbons, the carbonyl carbon (~202 ppm), the carbon attached to the ether oxygen, and the aliphatic carbons.

-

FT-IR: The spectrum should show a strong absorption band for the carbonyl group (C=O) around 1725 cm⁻¹ and C-O stretching for the ether linkage.

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

Potential Side Reactions and Troubleshooting

While the Williamson ether synthesis is generally robust, certain side reactions can occur, impacting the yield and purity of the final product.

-

Elimination (E2) Reaction: As previously mentioned, if a secondary or tertiary alkyl halide is used, or if the reaction temperature is too high, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene. [4][7]* C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). [5][8]While O-alkylation is generally favored under these conditions, some C-alkylation may occur, leading to isomeric byproducts. [8]* Aldol Condensation: The aldehyde functionality of the product or starting material can potentially undergo base-catalyzed self-condensation, especially if a very strong base is used or if the reaction is heated for an extended period.

Troubleshooting Flowchart

Caption: Troubleshooting workflow for the synthesis of 5-(4-Bromophenoxy)pentanal.

Conclusion

The formation of 5-(4-Bromophenoxy)pentanal via the Williamson ether synthesis is a reliable and well-understood process. By carefully selecting the appropriate reagents and controlling the reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. A thorough understanding of the underlying SN2 mechanism and potential side reactions is paramount for troubleshooting and optimizing the synthesis. The protocol and insights provided in this guide offer a solid foundation for the successful preparation and utilization of 5-(4-Bromophenoxy)pentanal in drug discovery and development programs.

References

-

Williamson, A. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Durst, H. D., & Gokel, G. W. (1978). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 55(3), 206. [Link]

-

University of Calgary. (n.d.). Ch24: ArOH to ArOR. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

ChemTalk. (2022). Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

-

Teach the Mechanism. (2022). A, B, C's of Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. (2021). Williamson Ether Synthesis. [Link]

-

Butera, R. J., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 634-644. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. jk-sci.com [jk-sci.com]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

In-depth Technical Guide: Biological Activity Screening of 5-(4-Bromophenoxy)pentanal Derivatives

This guide presents a comprehensive, in-depth technical framework for the biological activity screening of 5-(4-Bromophenoxy)pentanal derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document provides detailed methodologies and the scientific rationale behind the experimental choices for evaluating the cytotoxic, antimicrobial, and anti-inflammatory potential of this class of compounds.

Introduction: The Significance of Bromophenoxy Moieties in Drug Discovery

Bromophenols and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[1][2] The presence of a bromine atom can significantly alter the physicochemical properties of a molecule, often enhancing its lipophilicity and ability to interact with biological targets.[3] The 5-(4-bromophenoxy)pentanal scaffold offers a versatile platform for the synthesis of novel derivatives, with the pentanal side chain providing a reactive site for further chemical modifications to generate a library of compounds for screening.

A Strategic Workflow for Biological Activity Screening

A systematic and tiered approach is crucial for the efficient screening of a compound library. This process typically begins with broad, high-throughput primary screening assays to identify initial "hits," followed by more specific secondary and tertiary assays to validate these hits and elucidate their mechanisms of action.

Figure 1: A tiered screening workflow for 5-(4-Bromophenoxy)pentanal derivatives.

Primary Screening Protocols: Foundational Assays

The initial phase of screening is designed to cast a wide net and identify compounds with any significant biological activity.

Cytotoxicity Screening

Cytotoxicity assays are fundamental in drug discovery to evaluate the toxic effects of compounds on cells.[4][5] These assays measure the degree to which a substance can cause cell damage or death.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol:

-

Cell Culture: Maintain a suitable cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 5-(4-bromophenoxy)pentanal derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent toxicity. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can then be determined by plotting cell viability against compound concentration.

Data Presentation:

| Derivative | IC50 (µM) on HeLa cells (48h) |

| Compound A | 25.4 |

| Compound B | > 100 |

| Compound C | 8.9 |

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine which specific antibiotics a particular bacterium or fungus is sensitive to.[7]

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Data Presentation:

| Derivative | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

| Compound A | 64 | >128 |

| Compound B | >128 | >128 |

| Compound C | 16 | 64 |

Secondary Screening: Delving into Mechanisms

Compounds that show promising activity in primary screens are further investigated in secondary assays to understand their potential mechanisms of action.

Anti-inflammatory Activity Screening

Inflammation is a key biological response, and its dysregulation is associated with numerous chronic diseases.[10] In vitro assays are often used for the initial screening of natural products for their anti-inflammatory properties.[10]

A common method to screen for anti-inflammatory compounds is to assess their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[11][12]

Experimental Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) and seed the cells in a 96-well plate.

-

Compound Treatment and Stimulation: Pre-treat the cells with non-toxic concentrations of the derivatives for a short period before stimulating them with LPS to induce an inflammatory response.

-

Nitrite Measurement: After a 24-hour incubation, the amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11]

-

Data Analysis: A reduction in nitrite levels in the presence of the compound compared to the LPS-stimulated control indicates potential anti-inflammatory activity.

Figure 2: Simplified schematic of the LPS-induced inflammatory pathway and the potential inhibitory point for the derivatives.

References

- Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 748.

- Aslanturk, O. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Rijeka: IntechOpen.

- Kaur, G., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60.

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Carrasco-Pozo, C., et al. (2024). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. International Journal of Molecular Sciences, 25(19), 10589.

- Australian and New Zealand Standard Diagnostic Procedures. (2014, July). Antimicrobial Susceptibility Testing.

- Peiris, D., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

-

MDPI. (2022, April 15). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

- Adan, A., et al. (2016). Cell proliferation and cytotoxicity assays. Current pharmaceutical design, 22(27), 4143-4157.

-

ResearchGate. (2026, January 21). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Retrieved from [Link]

-

Longdom Publishing. (2022, November 25). Latest Developed Methods for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

MDPI. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

-

bioMerieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

PubMed. (2023, August 4). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Retrieved from [Link]

- Cuny, G. D., et al. (2010). Novel paradigms for drug discovery: computational multitarget screening. Future medicinal chemistry, 2(6), 1021-1039.

-

Aurora Biomed. (2023, December 1). Screening of Natural Compounds for Pharmaceuticals. Retrieved from [Link]

-

ACS Publications. (2024, April 23). Virtual Screening Strategies for Identifying Novel Chemotypes. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. omicsonline.org [omicsonline.org]

- 5. kosheeka.com [kosheeka.com]

- 6. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. apec.org [apec.org]

- 10. journalajrb.com [journalajrb.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

5-(4-Bromophenoxy)pentanal: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenoxy)pentanal is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a terminal aldehyde and a bromo-substituted aromatic ether, provides two reactive centers for the strategic construction of complex heterocyclic scaffolds. This guide delves into the synthesis, chemical properties, and diverse applications of 5-(4-bromophenoxy)pentanal as a key intermediate in the generation of novel heterocyclic compounds with potential therapeutic applications. We will explore key reaction pathways, provide detailed experimental protocols, and discuss the causality behind experimental choices, offering a comprehensive resource for professionals in the field.

Introduction: The Strategic Importance of 5-(4-Bromophenoxy)pentanal

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Their structural diversity and ability to interact with biological targets make them privileged scaffolds in drug discovery. The strategic design and synthesis of novel heterocyclic entities often rely on the use of versatile building blocks that can be elaborated into more complex structures.

5-(4-Bromophenoxy)pentanal emerges as a particularly valuable synthon due to its dual reactivity. The aldehyde functionality serves as a handle for a wide range of classical and modern organic transformations, including condensations, reductive aminations, and Prins-type cyclizations.[1][2] Simultaneously, the 4-bromophenoxy moiety offers a site for cross-coupling reactions or can participate directly in intramolecular cyclization events. This orthogonal reactivity allows for a stepwise and controlled construction of intricate molecular architectures.

The five-carbon aliphatic chain provides the necessary flexibility and spacing for intramolecular reactions, facilitating the formation of various ring sizes, which is a critical aspect in the design of bioactive molecules. The presence of the bromine atom also introduces a point for further functionalization, enabling the generation of diverse compound libraries for screening and optimization.

Synthesis of 5-(4-Bromophenoxy)pentanal

The preparation of 5-(4-bromophenoxy)pentanal can be achieved through several synthetic routes. A common and efficient method involves the etherification of 4-bromophenol with a suitable five-carbon synthon followed by oxidation of a terminal functional group to the aldehyde.

2.1. Synthesis via Williamson Ether Synthesis and Oxidation

A robust and widely applicable method involves the reaction of 4-bromophenol with 5-bromopentan-1-ol under basic conditions to form the corresponding ether, followed by oxidation of the primary alcohol to the desired aldehyde.

Workflow for the Synthesis of 5-(4-Bromophenoxy)pentanal:

Caption: Synthetic workflow for 5-(4-bromophenoxy)pentanal.

Experimental Protocol: Synthesis of 5-(4-Bromophenoxy)pentan-1-ol

-

To a stirred solution of 4-bromophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

-

Add 5-bromopentan-1-ol (1.1 eq.) to the mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 5-(4-bromophenoxy)pentan-1-ol.

Experimental Protocol: Oxidation to 5-(4-Bromophenoxy)pentanal

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM), add a solution of 5-(4-bromophenoxy)pentan-1-ol (1.0 eq.) in DCM dropwise at room temperature.

-

Stir the reaction mixture for 2-3 hours, or until TLC indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the combined filtrates under reduced pressure to yield the crude 5-(4-bromophenoxy)pentanal. The product can be used in the next step without further purification or can be purified by column chromatography if necessary. Note that aliphatic aldehydes can be prone to oxidation and should be stored under an inert atmosphere at low temperatures.[3]

Applications in Heterocyclic Synthesis

The true utility of 5-(4-bromophenoxy)pentanal lies in its ability to serve as a precursor to a variety of heterocyclic systems. The following sections will detail the synthesis of several important classes of heterocycles.

3.1. Synthesis of Chromane Derivatives

Chromanes are a class of oxygen-containing heterocycles that are prevalent in many natural products and biologically active molecules.[4] Intramolecular cyclization of 5-(4-bromophenoxy)pentanal derivatives is a powerful strategy for the synthesis of the chromane scaffold.

Reaction Pathway: Intramolecular Friedel-Crafts Type Cyclization

One of the most direct methods to access the chromane core from 5-(4-bromophenoxy)pentanal is through an acid-catalyzed intramolecular cyclization. The aldehyde is first converted to a more reactive electrophilic species, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich phenoxy ring.

Caption: Intramolecular cyclization to form a chromane ring.

Experimental Protocol: Synthesis of 6-Bromochroman

-

Dissolve 5-(4-bromophenoxy)pentanal (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq.), or a strong Brønsted acid like concentrated sulfuric acid (catalytic amount).

-

Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 6-bromochroman.

3.2. Synthesis of Tetrahydropyran Derivatives

Tetrahydropyrans are another important class of heterocyclic compounds found in numerous natural products with significant biological activities.[5] 5-(4-Bromophenoxy)pentanal can be utilized in Prins-type cyclizations to construct substituted tetrahydropyrans.

Reaction Pathway: Prins Cyclization

In a Prins cyclization, an aldehyde reacts with an alkene or alkyne under acidic conditions to form a carbocation intermediate, which is then trapped by a nucleophile to form a cyclic ether.[2] In an intramolecular variant, the alkene can be tethered to the aldehyde-containing molecule.

Caption: Prins cyclization for tetrahydropyran synthesis.

3.3. Synthesis of Furan Derivatives

The Paal-Knorr furan synthesis is a classic method for constructing furan rings from 1,4-dicarbonyl compounds.[6] While 5-(4-bromophenoxy)pentanal is not a 1,4-dicarbonyl compound itself, it can be readily converted into a suitable precursor.

Reaction Pathway: Paal-Knorr Furan Synthesis

By reacting 5-(4-bromophenoxy)pentanal with a phenacyl bromide derivative, a 1,4-dicarbonyl intermediate can be generated, which can then undergo acid-catalyzed cyclization to form a substituted furan.[7][8]

Experimental Protocol: Synthesis of a Substituted Furan

-

Generation of the Enolate: To a solution of 5-(4-bromophenoxy)pentanal (1.0 eq.) in an aprotic solvent like THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) to generate the corresponding enolate.

-

Alkylation: To the enolate solution, add a solution of a substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide) (1.0 eq.) in THF. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Isolation of the 1,4-Dicarbonyl Intermediate: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The crude 1,4-dicarbonyl compound can be purified by chromatography or used directly in the next step.

-